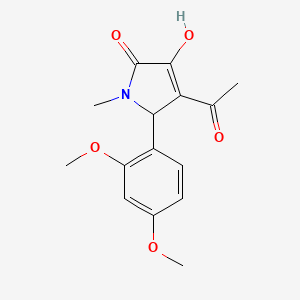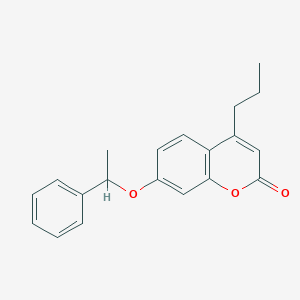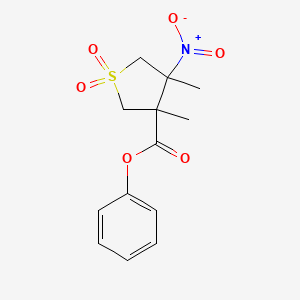![molecular formula C16H19N3OS B5207356 N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide, commonly known as MPPT, is a chemical compound that belongs to the class of thioamides. It has been extensively studied for its potential application in scientific research due to its unique properties.
Mécanisme D'action
MPPT acts as a competitive inhibitor of FAAH by binding to the active site of the enzyme. This leads to the inhibition of FAAH-mediated hydrolysis of endocannabinoids, resulting in their accumulation. The increased levels of endocannabinoids can activate the cannabinoid receptors, leading to various physiological effects such as analgesia, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
MPPT has been shown to have various biochemical and physiological effects. It has been reported to have analgesic effects in various animal models of pain. MPPT has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, MPPT has been reported to have neuroprotective effects by reducing the damage caused by ischemia-reperfusion injury in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MPPT has various advantages as a research tool. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. Additionally, MPPT has been reported to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, MPPT has some limitations as a research tool. It has been reported to have poor solubility in water, which can limit its use in certain experiments. Additionally, the inhibition of FAAH by MPPT can lead to the accumulation of other fatty acid amides, which can have off-target effects.
Orientations Futures
There are various future directions for the research on MPPT. One potential direction is the development of more potent and selective FAAH inhibitors. Additionally, the use of MPPT in combination with other drugs could lead to synergistic effects. The potential therapeutic applications of MPPT in various diseases such as pain, inflammation, and neurodegeneration also warrant further investigation. Finally, the development of novel delivery systems for MPPT could overcome its poor solubility in water and improve its bioavailability.
Conclusion
MPPT is a unique chemical compound that has been extensively studied for its potential application in scientific research. Its potent inhibition of FAAH makes it a valuable tool for studying the endocannabinoid system. MPPT has various biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. However, it has some limitations as a research tool, including poor solubility in water and off-target effects. There are various future directions for the research on MPPT, including the development of more potent and selective FAAH inhibitors and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MPPT involves the reaction of 2-methylphenyl isothiocyanate with 6-methyl-4-pyrimidinethiol in the presence of a base. The reaction yields MPPT as a white crystalline solid with a melting point of 139-141°C. The purity of the compound can be confirmed by using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
MPPT has been extensively studied for its potential application in scientific research. It is known to act as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, appetite regulation, and mood modulation. Inhibition of FAAH by MPPT leads to the accumulation of endocannabinoids, which can have various beneficial effects.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-4-14(21-15-9-12(3)17-10-18-15)16(20)19-13-8-6-5-7-11(13)2/h5-10,14H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAUIPCELAHBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)SC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanol](/img/structure/B5207296.png)
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)
![17-(6-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5207329.png)
![3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5207337.png)
![(4-nitrobenzylidene)[4-(6-{4-[(4-nitrobenzylidene)amino]phenyl}-2-phenyl-4-pyrimidinyl)phenyl]amine](/img/structure/B5207345.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)

![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
